

In-Depth Technical Guide to BP Fluor 405 NHS Ester

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Compound of Interest

Compound Name: *BP Fluor 405 NHS Ester*

Cat. No.: *B15556566*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **BP Fluor 405 NHS Ester**, a blue-fluorescent dye designed for the covalent labeling of proteins, antibodies, and other amine-containing biomolecules. Its utility in advanced applications such as flow cytometry and super-resolution microscopy makes it a valuable tool in cellular analysis and drug discovery.

Core Properties and Chemical Structure

BP Fluor 405 NHS Ester is a water-soluble dye that is spectrally similar to Alexa Fluor 405.[1] [2] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and stable labeling of primary amines, such as the lysine residues on proteins, forming a robust amide bond.[2] This dye is particularly well-suited for excitation by the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.[2][3][4] A key advantage of BP Fluor 405 conjugates is their pH insensitivity across a wide range (pH 4 to 10), ensuring consistent fluorescence in diverse experimental conditions.[2]

Chemical Structure:

The core structure of **BP Fluor 405 NHS Ester** is based on a sulfonated pyrene moiety, which imparts its characteristic blue fluorescence. The NHS ester group is attached via a linker to enable covalent conjugation to biomolecules.

IUPAC Name: tris(triethylamine) 8-(2-((6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)amino)-2-oxoethoxy)pyrene-1,3,6-trisulfonate[1]

Quantitative Data

A summary of the key quantitative properties of **BP Fluor 405 NHS Ester** and its equivalents is presented below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C46H71N5O15S3	[1]
Molecular Weight	1030.27 g/mol	[1]
Excitation Maximum (λ_{ex})	~401-402 nm	[3][4][5][6]
Emission Maximum (λ_{em})	~421-424 nm	[3][4][5][6][7]
Molar Extinction Coefficient (ϵ)	~33,000-35,000 cm ⁻¹ M ⁻¹	[3][4][8][9]
Quantum Yield (Φ)	Not explicitly reported for BP Fluor 405 NHS Ester. For comparison, the quantum yield of Alexa Fluor 488 is 0.92.	[10]
Optimal pH Range	4 - 10	[2]

Experimental Protocols

Protein Labeling with BP Fluor 405 NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with **BP Fluor 405 NHS Ester**. Optimization may be required for specific proteins.

Materials:

- Protein of interest (2.5 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)
- BP Fluor 405 NHS Ester**
- Anhydrous dimethyl sulfoxide (DMSO)

- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 2.5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris.
- **Prepare Dye Stock Solution:** Immediately before use, dissolve the **BP Fluor 405 NHS Ester** in anhydrous DMSO to create a 10 mM stock solution.
- **Labeling Reaction:** While gently vortexing the protein solution, add the dye stock solution at a molar ratio appropriate for your protein. A common starting point is a 10- to 20-fold molar excess of the dye. Incubate the reaction for 1 hour at room temperature, protected from light.
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute will be the conjugated protein.
- **Degree of Labeling (DOL) Determination:** The DOL can be calculated using the absorbance of the dye at its maximum absorbance and the absorbance of the protein at 280 nm, correcting for the dye's absorbance at 280 nm.

Applications in Research and Drug Development

BP Fluor 405 NHS Ester is a versatile tool for a range of applications that require fluorescent labeling of biomolecules.

Flow Cytometry

In flow cytometry, antibodies conjugated with BP Fluor 405 are used for the identification and quantification of specific cell populations. Its excitation by the violet laser allows it to be incorporated into multicolor panels, enabling the simultaneous analysis of multiple cellular markers.[2]

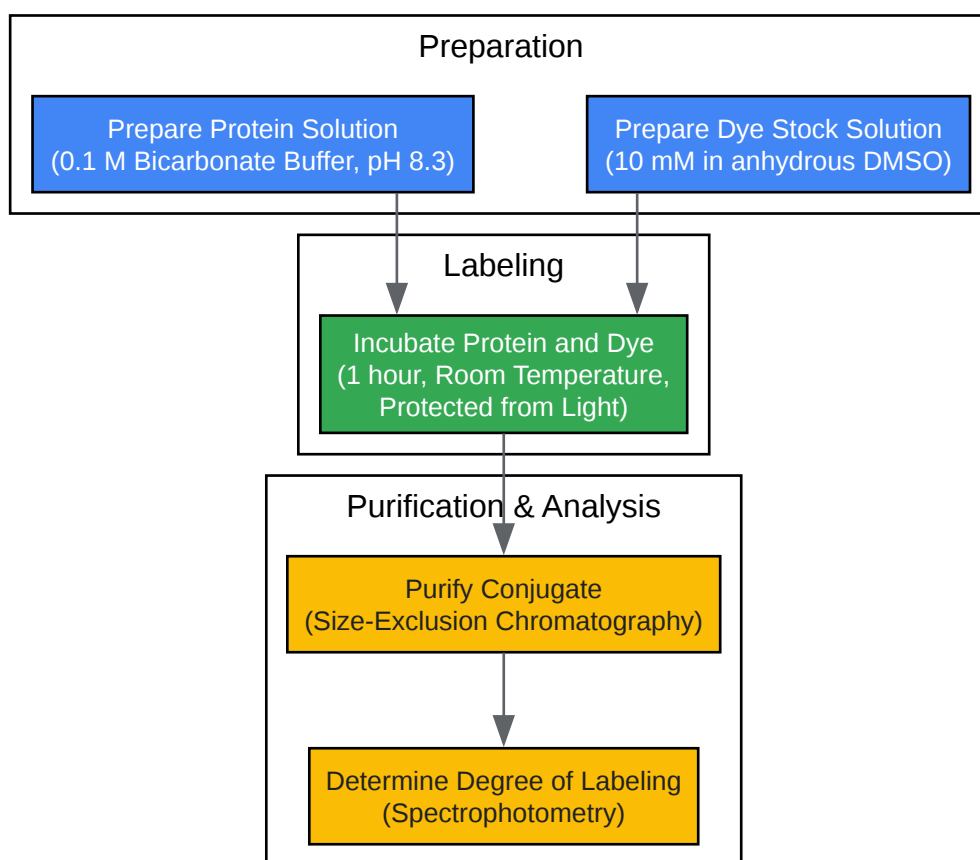
Super-Resolution Microscopy (STORM)

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that can overcome the diffraction limit of light. In STORM, BP Fluor 405 (or its equivalent, Alexa Fluor 405) can be used as an "activator" dye in conjunction with a "reporter" dye (like Alexa Fluor 647). A brief pulse from a 405 nm laser activates a sparse subset of reporter dyes, which are then imaged and localized. This process is repeated until a high-resolution image is reconstructed.^{[11][12]}

Visualizing Experimental Workflows and Signaling Pathways

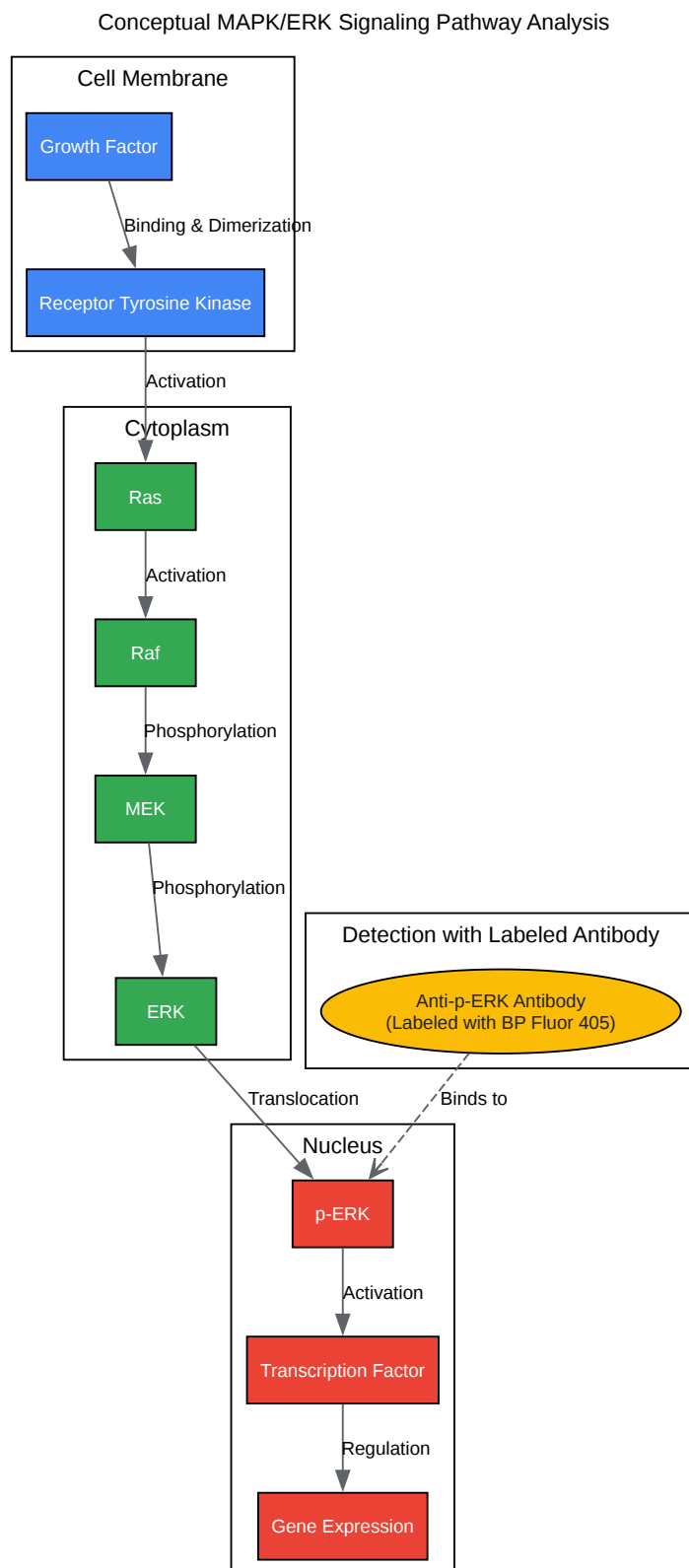
The following diagrams, generated using Graphviz, illustrate a typical protein labeling workflow and a conceptual signaling pathway that could be investigated using BP Fluor 405-labeled antibodies.

Protein Labeling Workflow with BP Fluor 405 NHS Ester



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A typical workflow for labeling proteins with **BP Fluor 405 NHS Ester**.



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Analysis of MAPK/ERK signaling using a BP Fluor 405-labeled antibody.

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